

Homophthalic Anhydride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homophthalic anhydride, a cyclic dicarboxylic anhydride, serves as a pivotal intermediate in the synthesis of a wide array of organic compounds. Its unique structural features and reactivity make it a valuable building block in medicinal chemistry, polymer science, and the development of fine chemicals. This technical guide provides an in-depth overview of homophthalic anhydride, including its chemical identity, physical properties, synthesis, and key applications, with a focus on its utility for researchers and professionals in drug development.

Chemical Identity and Synonyms

The unambiguous identification of chemical compounds is crucial in research and development. The Chemical Abstracts Service (CAS) has assigned a unique registry number to **homophthalic anhydride** to facilitate its precise identification in literature and databases.

Identifier	Value	
CAS Number	703-59-3[1][2][3][4][5]	
Molecular Formula	C ₉ H ₆ O ₃ [1][2][3]	
Molecular Weight	162.14 g/mol [2][3][6]	
InChI	InChI=1S/C9H6O3/c10-8-5-6-3-1-2-4- 7(6)9(11)12-8/h1-4H,5H2[1][2][6]	
InChIKey	AKHSBAVQPIRVAG-UHFFFAOYSA-N[1][2][6]	
Canonical SMILES	O=C1OC(=O)Cc2cccc12[4]	

Homophthalic anhydride is known by a variety of synonyms in chemical literature and commercial catalogs. A comprehensive list is provided below to aid in literature searches and material procurement.

Synonym
1,3-Isochromandione[1][3][4]
1H-2-Benzopyran-1,3(4H)-dione[1][4][6]
o-Carboxyphenylacetic acid cyclic anhydride[1]
Homophthalic acid anhydride[1][4]
Benzoglutaric Anhydride[1]
Isochroman-1,3-dione[1][2]
2-Carboxyphenylacetic anhydride[1]
1H-isochromene-1,3(4H)-dione[1]
3,4-Dihydro-1H-2-benzopyran-1,3-dione[1]
o-Toluic acid, α-carboxy-, cyclic anhydride[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **homophthalic anhydride** is essential for its handling, storage, and application in chemical synthesis. The following table summarizes key physical and chemical properties.

Property	Value	Source
Appearance	White to light yellow crystalline solid/powder[1]	Visual Inspection
Melting Point	140-142 °C[2][7]	Experimental
Boiling Point	161 °C at 1.5 mmHg[2][7]	Experimental
Solubility	Soluble in organic solvents like acetone and ethyl acetate; Decomposes in water.[1][2]	Experimental
Sensitivity	Moisture Sensitive[2]	Experimental
Storage Temperature	2-8°C[2]	Recommendation
logP (Octanol/Water Partition Coefficient)	0.926	Crippen Calculated Property[6]

Synthesis and Experimental Protocols

Homophthalic anhydride is typically synthesized from its corresponding dicarboxylic acid, homophthalic acid, through a dehydration reaction. Several methods have been reported, with the use of acetic anhydride being a common and efficient approach.

Synthesis of Homophthalic Anhydride from Homophthalic Acid

This protocol is a modification of a procedure described in Organic Syntheses.[8]

Reaction Scheme:

Click to download full resolution via product page

Caption: Synthesis of Homophthalic Anhydride.

Materials:

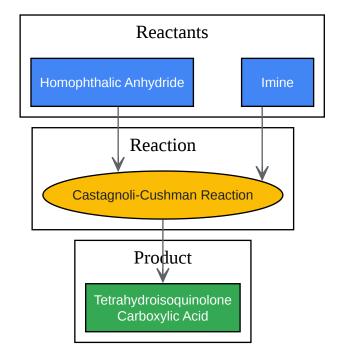
- Homophthalic acid (dry)
- Acetic anhydride
- Glacial acetic acid (for washing)
- 200-mL round-bottomed flask
- Reflux condenser
- Büchner funnel
- Suction flask

Procedure:

- A mixture of 60 g (0.33 mole) of dry homophthalic acid and 33.7 g (31 mL, 0.33 mole) of acetic anhydride is placed in a 200-mL round-bottomed flask fitted with a reflux condenser.[8]
- The mixture is refluxed for 2 hours.[8]

- After the reflux period, the mixture is cooled to approximately 10°C for 30 minutes to allow for the crystallization of the product.[8]
- The solid anhydride is collected on a Büchner funnel with the aid of suction.[8]
- The collected solid is washed with 10 mL of glacial acetic acid and pressed to remove as much of the solvent as possible by suction.[8]
- The resulting **homophthalic anhydride** is then dried. Drying in an oven should be done with caution as the anhydride can sublime.[8]

Applications in Drug Development and Organic Synthesis


Homophthalic anhydride is a versatile reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest.

The Castagnoli-Cushman Reaction

Homophthalic anhydride is a key reactant in the Castagnoli-Cushman reaction (CCR), a multicomponent reaction that provides access to tetrahydroisoquinolone (THIQ) derivatives.[9] The THIQ scaffold is present in a variety of biologically active molecules.[9]

Reaction Workflow:

Click to download full resolution via product page

Caption: Castagnoli-Cushman Reaction Workflow.

The reaction of **homophthalic anhydride** with an imine (which can be pre-formed or generated in situ from an amine and an aldehyde) leads to the formation of densely substituted tetrahydroisoquinolonic acids.[9] This reaction is notable for its ability to generate molecular complexity in a single step and often proceeds with high diastereoselectivity.[9] The products of this reaction are of significant interest in drug discovery, with reported activities including adrenocorticotropic hormone receptor modulation and apoptosis regulation.[9]

Synthesis of Isocoumarins

Homophthalic anhydrides are also precursors to isocoumarin derivatives, another class of compounds with important biological activities.[10] Various synthetic methodologies have been developed to convert **homophthalic anhydride**s into isocoumarins, including Perkin condensation with aromatic aldehydes.[10]

Other Applications

Beyond these specific reactions, **homophthalic anhydride** is used in the synthesis of:

- Polymers: It can be used in the production of epoxy resins and as a hardener in coatings and adhesives.[1]
- Dyes and Fine Chemicals: It serves as an intermediate in the manufacture of various dyes and specialty chemicals.[1]
- Agrochemicals: It is employed in the synthesis of intermediates for herbicides and pesticides.
 [11]

Safety and Handling

Homophthalic anhydride is irritating to the skin, eyes, and respiratory system.[1] It is also moisture-sensitive and will hydrolyze back to homophthalic acid in the presence of water.[1][2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry place away from moisture.[2]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the relevant SDS and follow established laboratory safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 703-59-3: Homophthalic anhydride | CymitQuimica [cymitquimica.com]
- 2. HOMOPHTHALIC ANHYDRIDE | 703-59-3 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Homophthalic Anhydride | 703-59-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Homophthalic anhydride (CAS 703-59-3) Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. HOMOPHTHALIC ANHYDRIDE CAS#: 703-59-3 [m.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. US20050043411A1 Process for preparing homophthalate derivatives Google Patents [patents.google.com]
- 11. Homophthalic Anhydride | 703-59-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- To cite this document: BenchChem. [Homophthalic Anhydride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208506#homophthalic-anhydride-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com